1-chloroisoquinoline-4-sulfonyl chloride
Description
Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Research
The isoquinoline framework, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govrsc.org Its presence is integral to a vast number of natural alkaloids and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govamerigoscientific.comresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and analgesic properties, among others. amerigoscientific.comresearchgate.net The structural rigidity and the ability of the isoquinoline ring to be substituted at various positions allow for the fine-tuning of its biological and physical properties, making it a "privileged scaffold" in drug design. nih.govnih.gov The development of efficient synthetic methods to construct and functionalize isoquinoline derivatives remains an active and important area of chemical research. rsc.orgorganic-chemistry.org
Role of Sulfonyl Chloride Functional Groups as Versatile Synthons
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile functional groups that serve as powerful electrophilic synthons in organic synthesis. molport.commagtech.com.cn They readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. molport.comtaylorandfrancis.com The sulfonamide linkage, in particular, is a key feature in numerous pharmaceutical compounds. nih.gov Beyond their role in forming these stable linkages, sulfonyl chlorides can also participate in a variety of other transformations, including Friedel-Crafts reactions, and can serve as precursors to other sulfur-containing functional groups. magtech.com.cnresearchgate.net Their utility is further enhanced by their role in activating otherwise unreactive positions in a molecule, for instance, in the sulfonylation of heterocyclic compounds. nih.gov
Specific Context of 1-Chloroisoquinoline-4-sulfonyl Chloride in Organic Transformations
The compound this compound represents a unique trifunctional building block. It possesses three distinct reactive sites: the highly electrophilic sulfonyl chloride group at the 4-position, the reactive chloro group at the 1-position, and the nitrogen atom of the isoquinoline ring. This multifunctionality allows for a stepwise and selective derivatization, providing access to a diverse range of complex molecules that would be challenging to synthesize through other routes.
While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its synthetic potential can be inferred from the known reactivity of its constituent parts. The sulfonyl chloride group is expected to readily undergo nucleophilic substitution to form sulfonamides and sulfonate esters. The chlorine atom at the 1-position of the isoquinoline ring is known to be susceptible to nucleophilic aromatic substitution and to participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. chemicalbook.comsigmaaldrich.com This allows for the introduction of a wide variety of substituents at this position, including aryl, alkyl, and amino groups. chemicalbook.comchemimpex.com
The strategic placement of these two functional groups on the isoquinoline scaffold makes this compound a highly valuable intermediate for the synthesis of polysubstituted isoquinoline derivatives. These derivatives are of significant interest in the development of novel therapeutic agents, functional dyes, and molecular probes. chemimpex.com
Interactive Data Tables
Below are interactive tables summarizing the properties of the core structures and functional groups discussed in this article.
Properties
CAS No. |
911644-03-6 |
|---|---|
Molecular Formula |
C9H5Cl2NO2S |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloroisoquinoline 4 Sulfonyl Chloride
Strategies for the Construction of the 1-Chloroisoquinoline (B32320) Moiety
The formation of the 1-chloroisoquinoline scaffold is a critical phase in the synthesis of the target compound. This can be achieved either by building the isoquinoline (B145761) ring from acyclic precursors and then chlorinating, or by direct halogenation of a pre-formed isoquinoline derivative.
Precursor Synthesis and Halogenation Approaches
A common and effective method for synthesizing 1-chloroisoquinoline involves the halogenation of an isoquinoline precursor that can readily activate the C-1 position for substitution. Two primary precursors are typically employed: isoquinoline N-oxide and isocarbostyril (1(2H)-isoquinolinone).
The reaction of isoquinoline N-oxide with a chlorinating agent is a widely used approach. thieme-connect.de Phosphoryl chloride (POCl₃) is a common reagent for this transformation, often used in excess and sometimes serving as the solvent. thieme-connect.dechemicalbook.com The reaction proceeds by heating the mixture, which converts the N-oxide into the 1-chloro derivative. thieme-connect.de A typical procedure involves refluxing isoquinoline N-oxide with phosphoryl chloride, followed by workup to isolate the 1-chloroisoquinoline. chemicalbook.com An 85% yield has been reported for this conversion. chemicalbook.com
Alternatively, 1-chloroisoquinoline can be prepared from isocarbostyril. chemicalbook.com Isocarbostyril, which is the lactam tautomer of 1-hydroxyisoquinoline, can be converted to 1-chloroisoquinoline by treatment with chlorinating agents like phosphoryl chloride or phosphorus pentachloride.
Table 1: Halogenation Approaches for 1-Chloroisoquinoline Synthesis
| Precursor | Reagent | Conditions | Product | Reported Yield | Reference |
| Isoquinoline N-Oxide | Phosphoryl Chloride (POCl₃) | Reflux, 105 °C | 1-Chloroisoquinoline | 85% | chemicalbook.com |
| Isoquinoline N-Oxide | Phosphoryl Chloride (POCl₃) | Reflux in CHCl₃ | 1-Chloroisoquinoline | - | thieme-connect.de |
| Isocarbostyril | Phosphoryl Chloride (POCl₃) or Phosphorus Pentachloride (PCl₅) | Heating | 1-Chloroisoquinoline | - | chemicalbook.com |
Cyclization Reactions for Isoquinoline Ring Formation
The fundamental isoquinoline ring system can be constructed through several classic named reactions. These methods build the bicyclic core from acyclic precursors through intramolecular cyclization.
The Bischler-Napieralski reaction is a prominent method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates. wikipedia.org The cyclization is promoted by a dehydrating agent under acidic conditions. nrochemistry.com Commonly used reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction is most effective when the aromatic ring of the β-arylethylamide contains electron-donating groups, which facilitate the electrophilic attack. nrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate, which is formed after dehydration of the amide. wikipedia.orgorganic-chemistry.orgslideshare.net
Another key method is the Pomeranz-Fritsch reaction , which synthesizes the isoquinoline ring directly. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com Strong acids, such as concentrated sulfuric acid, are typically used to promote the ring closure. thermofisher.com This method is valuable for creating substitution patterns that are difficult to achieve through other synthetic routes. organicreactions.org
Table 2: Key Cyclization Reactions for Isoquinoline Synthesis
| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product | Reference |
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgnrochemistry.comorganic-chemistry.org |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄ | Isoquinoline | wikipedia.orgthermofisher.comchemistry-reaction.com |
Introduction of the Sulfonyl Chloride Group at the 4-Position
Once the 1-chloroisoquinoline moiety is formed, the next critical step is the introduction of the sulfonyl chloride group at the C-4 position. This can be accomplished through a multi-step sequence involving sulfonation followed by halogenation, or potentially through a direct chlorosulfonation reaction.
Sulfonation of Isoquinoline Precursors
Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The sulfonation of unsubstituted isoquinoline typically occurs at the 5- or 8-position. shahucollegelatur.org.in Directing the substitution to the 4-position is more challenging and often requires specific precursors or reaction conditions.
The reactivity and regioselectivity of electrophilic substitution on the isoquinoline ring are influenced by the electron-withdrawing nature of the nitrogen atom. shahucollegelatur.org.in For precursors like 1-chloroisoquinoline, the existing chloro group and the heterocyclic nitrogen atom will influence the position of the incoming electrophile. While direct sulfonation of 1-chloroisoquinoline at the 4-position is not widely documented, related syntheses, such as the sulfonation of 4-fluoroisoquinoline, indicate that substitution at the benzenoid ring (positions 5 or 8) is often favored. google.com Achieving C-4 sulfonation may require strategic use of blocking groups or starting with a precursor that already has a directing group at a different position.
Halogenation of Sulfonic Acid Intermediates
Assuming the successful synthesis of 1-chloroisoquinoline-4-sulfonic acid, the next step is its conversion to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis. wikipedia.orgrsc.org The sulfonic acid group is treated with a halogenating agent to replace the hydroxyl group with a chlorine atom.
Commonly used reagents for this conversion include thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). google.comresearchgate.netchemicalbook.com For example, a general procedure involves refluxing the sulfonic acid with thionyl chloride until the conversion is complete. chemicalbook.com After the reaction, the excess thionyl chloride is removed, typically by rotary evaporation, to yield the crude sulfonyl chloride. chemicalbook.com This approach is cited in patents for the synthesis of various isoquinolinesulfonyl chlorides from their respective sulfonic acids. google.com
Direct Chlorosulfonation Reactions
Direct chlorosulfonation is a process that introduces the sulfonyl chloride (-SO₂Cl) group onto an aromatic ring in a single step. pageplace.de The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H), usually used in excess. tandfonline.comglobalspec.com The reaction is a type of electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺. stackexchange.com
When applying this to an isoquinoline system, regioselectivity is a major consideration. The reaction of aromatic compounds with chlorosulfonic acid can lead to a mixture of the desired sulfonyl chloride and the corresponding sulfonic acid, depending on the conditions. google.com For a substrate like 1-chloroisoquinoline, the reaction would involve treating it with excess chlorosulfonic acid, possibly at elevated temperatures, to drive the formation of 1-chloroisoquinoline-4-sulfonyl chloride. However, the inherent directing effects of the isoquinoline ring system could lead to a mixture of isomers, necessitating careful control of reaction conditions and subsequent purification. tandfonline.com
Mechanistic Considerations in this compound Synthesis
The formation of this compound can be mechanistically approached through two primary pathways: electrophilic aromatic substitution and radical-mediated reactions. Each pathway is influenced by the electronic landscape of the 1-chloroisoquinoline molecule.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic functionalization. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, the key step is the introduction of a sulfonic acid group (-SO₃H) or directly a chlorosulfonyl group (-SO₂Cl) onto the isoquinoline ring, which is subsequently converted to the sulfonyl chloride if necessary.
The isoquinoline ring system itself is generally susceptible to electrophilic attack on the benzene (B151609) ring portion, primarily at the C5 and C8 positions, due to the deactivating effect of the nitrogen-containing pyridine (B92270) ring. nih.gov The presence of a chloro-substituent at the C1 position introduces further complexity. Halogens are typically ortho-, para-directing but deactivating groups in electrophilic aromatic substitution. acs.org
In 1-chloroisoquinoline, the chloro group at C1 would direct incoming electrophiles to the C8 (ortho) and C6 (para) positions. However, the pyridine ring's deactivating nature, particularly at positions adjacent to the nitrogen, must also be considered. The C4 position is electronically influenced by both the adjacent nitrogen atom and the C1-chloro substituent. While the nitrogen atom deactivates the pyridine ring towards electrophilic attack, the precise influence of the C1-chloro group on the C4 position's reactivity is not extensively documented.
A plausible synthetic route involves the direct chlorosulfonation of 1-chloroisoquinoline using chlorosulfonic acid (ClSO₃H). This powerful reagent can introduce the sulfonyl chloride group in a single step. The reaction likely proceeds through the formation of an electrophilic sulfur trioxide (SO₃) species or a related reactive intermediate. libretexts.org
The mechanism involves the attack of the π-electron system of the isoquinoline ring on the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate dictates the regiochemical outcome. Attack at the C4 position would lead to a specific set of resonance structures. The subsequent loss of a proton from the C4 position restores the aromaticity of the ring and yields the sulfonic acid, which can then be converted to the sulfonyl chloride.
A patent describing the synthesis of 4-fluoroisoquinoline-5-sulfonyl halide suggests a two-step, one-pot approach involving reaction with sulfuric anhydride (B1165640) followed by a halogenating agent. This indicates that direct sulfonation of a halo-isoquinoline is a feasible strategy.
Table 1: Plausible Reagents for Electrophilic Sulfonation
| Reagent | Description |
| Chlorosulfonic acid (ClSO₃H) | A strong sulfonating and chlorinating agent that can potentially introduce the -SO₂Cl group directly. |
| Fuming sulfuric acid (Oleum) | A solution of sulfur trioxide (SO₃) in sulfuric acid, a powerful sulfonating agent to form the sulfonic acid intermediate. libretexts.org |
| Thionyl chloride (SOCl₂) | Can be used to convert the corresponding sulfonic acid to the sulfonyl chloride. |
It is important to note that the direct sulfonation of 1-chloroisoquinoline may lead to a mixture of isomers, with substitution also possible at the C5 and C8 positions. Careful optimization of reaction conditions and purification would be necessary to isolate the desired C4 isomer.
Radical Pathways in Sulfonyl Chloride Formation
An alternative to electrophilic substitution is the use of radical-mediated reactions for the formation of the sulfonyl chloride group. Radical reactions can sometimes offer different regioselectivity compared to their ionic counterparts. The generation of a sulfonyl radical, which can then attack the aromatic ring, is a key step in this pathway.
One potential method involves the reaction of 1-chloroisoquinoline with a source of sulfonyl radicals. For instance, the copper-catalyzed reaction of diazonium salts with sulfur dioxide (the Sandmeyer reaction) is a known method for preparing sulfonyl chlorides. acs.org A hypothetical route could involve the diazotization of a hypothetical 4-amino-1-chloroisoquinoline, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Another approach could be the direct radical sulfonylation. While less common for introducing sulfonyl chloride groups directly onto heterocycles, radical addition reactions to aromatic systems are known. These reactions often require a radical initiator and a suitable sulfonating agent that can generate sulfonyl radicals. The regioselectivity of such a reaction on 1-chloroisoquinoline would depend on the stability of the resulting radical adduct.
The mechanism of a radical sulfonation would involve the following general steps:
Initiation: Generation of a sulfonyl radical (RSO₂•) from a suitable precursor.
Propagation: Addition of the sulfonyl radical to the 1-chloroisoquinoline ring system. This addition could occur at various positions, with the C4 position being one possibility. The resulting radical intermediate would then need to be oxidized to a carbocation, followed by loss of a proton to restore aromaticity, or undergo a hydrogen atom abstraction to give the final product.
Table 2: Potential Radical Sulfonylation Approaches
| Method | Description |
| Sandmeyer-type Reaction | Diazotization of an amino-substituted 1-chloroisoquinoline followed by reaction with SO₂ and a copper salt. acs.org |
| Direct Radical Sulfonylation | Reaction with a reagent capable of generating sulfonyl radicals in the presence of a radical initiator. |
The feasibility and regioselectivity of radical pathways for the synthesis of this compound would require significant experimental investigation, as the literature on such specific transformations is sparse.
Chemical Reactivity and Mechanistic Investigations of 1 Chloroisoquinoline 4 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Electrophilic Center
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions for Sulfonamide Formation
The most common reaction involving arenesulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry and materials science. In the case of 1-chloroisoquinoline-4-sulfonyl chloride, the reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. Typically, a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion.
The general mechanism involves the amine nitrogen acting as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This forms a pentacoordinate intermediate, which then collapses, expelling the chloride ion as a leaving group. The subsequent deprotonation of the nitrogen atom by a base yields the stable sulfonamide product. The reaction is generally robust and high-yielding with a broad scope of amine coupling partners.
Table 1: Representative Conditions for Sulfonamide Formation
| Amine Type | Base | Solvent | General Outcome |
|---|---|---|---|
| Primary Amines | Triethylamine, Pyridine | Dichloromethane, THF | High yield of N-substituted sulfonamides |
Reactions with Carbon Nucleophiles
Arenesulfonyl chlorides can react with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to form sulfones. However, these reactions can be complex. The initial reaction of this compound with one equivalent of a Grignard reagent would be expected to yield the corresponding sulfone (Ar-SO₂-R).
Challenges in these reactions include the potential for the highly reactive organometallic reagent to attack other sites on the molecule or for over-addition to occur. The choice of solvent and reaction temperature is critical to control the selectivity of the reaction. For instance, the use of a stable SO₂ surrogate like DABSO in reactions with Grignard reagents can lead to sulfinates, which can then be converted to other sulfur-containing compounds. organic-chemistry.org
Annulation Reactions Involving the Sulfonyl Chloride Group
While less common, the sulfonyl chloride group can participate in intramolecular cyclization or annulation reactions, particularly if a suitable nucleophile is present elsewhere in the molecule or in a reaction partner. For a molecule like this compound, a synthetic strategy could involve introducing a nucleophilic tether that could then cyclize onto the sulfonyl chloride electrophile to form a fused heterocyclic system. Such reactions are highly dependent on the specific substrate and reaction conditions designed to favor the intramolecular pathway over intermolecular reactions.
Reactivity of the Chloro Substituent at the 1-Position
The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is an aryl chloride. Its reactivity is influenced by the adjacent ring nitrogen, which activates the position towards certain types of substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The chloro group at the C-1 position of this compound can serve as a handle for such transformations. The development of specialized ligands has made the use of aryl chlorides, which are typically less reactive than bromides or iodides, more feasible in these reactions. nih.govsigmaaldrich.com
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can form a new C-C bond, substituting the chlorine with an aryl, heteroaryl, or alkyl group.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This provides an alternative route to functionalized isoquinolines. sigmaaldrich.com
Stille Coupling: The coupling with organostannanes offers another method for C-C bond formation. researchgate.netlookchem.com This reaction is known for its tolerance of a wide variety of functional groups.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, can install an alkyne moiety at the C-1 position. sigmaaldrich.com
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation of the coupling partner to the palladium complex, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Nucleophile | Catalyst/Ligand Example | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, SPhos | 1-Arylisoquinoline derivative |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos | 1-Amino-isoquinoline derivative |
| Stille | Organostannane | Pd(PPh₃)₄ | 1-Alkyl/Aryl-isoquinoline derivative |
Nucleophilic Aromatic Substitution at C-1
The C-1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. masterorganicchemistry.commdpi.com This allows for the direct displacement of the chloride by strong nucleophiles without the need for a metal catalyst. In SNAr reactions, the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity of the ring is temporarily broken and then restored upon expulsion of the leaving group (chloride).
Studies on chloroquinolines have shown that the reactivity of the halogen is highly position-dependent. For instance, the reactivity of 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) towards nucleophiles differs, and this can be influenced by acid or base catalysis. researchgate.net For this compound, the presence of the strongly electron-withdrawing sulfonyl group at the 4-position further activates the ring system towards nucleophilic attack, although its primary electronic influence is on the carbocyclic part of the ring system. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the C-1 chloride under suitable conditions, often requiring elevated temperatures. mdpi.com
Reactivity of the Isoquinoline Ring System
The isoquinoline core of the molecule is an electron-deficient heteroaromatic system. This electronic nature, further influenced by the electron-withdrawing chloro and sulfonyl chloride substituents, governs its susceptibility to various transformations.
Direct C-H functionalization is a powerful strategy in modern organic synthesis for creating molecular complexity from simple precursors. rsc.org For quinoline (B57606) and isoquinoline systems, transition-metal-catalyzed C-H activation has become an attractive method for regioselective functionalization. nih.govnih.gov While specific studies on the C-H functionalization of this compound are not prevalent, general principles derived from related systems offer significant insights.
Typically, C-H activation on quinoline and isoquinoline scaffolds is directed to the C2, C8, or other specific positions through the use of directing groups or by leveraging the inherent electronic properties of the ring. nih.govnih.gov For instance, the C-H alkenylation of quinoline N-oxides has been achieved using palladium-based catalysts. nih.gov Given the structure of this compound, potential C-H functionalization would likely occur at the remaining unsubstituted positions of the benzo- portion of the ring system (C5, C6, C7, and C8), with the precise location being influenced by the chosen catalytic system and reaction conditions.
The electronic character of the isoquinoline ring system dictates its behavior in aromatic substitution reactions.
Electrophilic Aromatic Substitution (SEAr): The isoquinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com This deactivation is further intensified in this compound by the presence of two additional powerful electron-withdrawing groups: the chloro group at C1 and the sulfonyl chloride group at C4. Electrophilic substitution, if forced, would preferentially occur on the benzene ring portion (the carbocycle) rather than the pyridine ring. quimicaorganica.orgyoutube.com In unsubstituted isoquinoline, electrophilic attack favors positions C5 and C8. quimicaorganica.org The substituents already present on the ring will direct any incoming electrophile, although the severely deactivated nature of the ring makes such reactions challenging. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the isoquinoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. wikipedia.orglibretexts.org The chlorine atom at the C1 position of this compound is analogous to the activated halides in other heteroaromatic systems like 2- and 4-chloropyridine. wikipedia.orgyoutube.com The C1 position is activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org Therefore, the C1-Cl bond is the most probable site for nucleophilic attack by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride ion. youtube.comsigmaaldrich.comchemicalbook.com This reactivity is a cornerstone of the synthetic utility of 1-chloroisoquinolines. sigmaaldrich.comchemicalbook.com
Radical Reactions Involving this compound
The sulfonyl chloride functional group is a well-established precursor for the generation of sulfonyl radicals, which are valuable intermediates in organic synthesis.
Aryl sulfonyl chlorides can be converted into the corresponding sulfonyl radicals (ArSO₂•) through various methods, including photoredox catalysis. acs.orgdntb.gov.uarsc.orgresearchgate.net Visible-light-induced photoredox catalysis, often employing iridium or ruthenium-based photosensitizers, provides a mild and efficient way to generate these radicals. acs.orgrsc.orgresearchgate.net The process typically involves a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond.
Once generated, the 1-chloroisoquinoline-4-sulfonyl radical is a reactive species that can participate in a variety of transformations. A primary reaction pathway is its addition to unsaturated C-C bonds, such as those in alkenes and alkynes. acs.orgrsc.org This addition generates a new carbon-centered radical, which can be trapped or undergo further reactions. acs.org
The carbon-centered radical formed after the initial addition of a sulfonyl radical can trigger cascade or tandem reactions, leading to the rapid construction of complex molecular architectures. rsc.orgnih.govnih.gov These cascades involve a sequence of intramolecular or intermolecular reactions following the initial radical addition. nih.gov
A common cascade sequence involves the initial addition of the sulfonyl radical to an alkene or alkyne, followed by an intramolecular cyclization of the resulting radical onto another unsaturated moiety within the same molecule. rsc.orgrsc.orgnih.gov This strategy has been used to synthesize a variety of heterocyclic structures, including indole-fused pyridines and complex sulfonamides. rsc.orgrsc.orgnih.gov For example, a metal-free cascade reaction initiated by a sulfonyl radical has been developed to access sulfonated indolo[1,2-a]quinolines. rsc.org While this specific example does not use this compound, it illustrates the potential for such cascade cyclizations initiated by the corresponding sulfonyl radical.
The following table summarizes representative conditions for sulfonyl radical generation and subsequent reactions, based on general literature.
| Method | Conditions | Radical Precursor | Reactant | Product Type | Reference |
| Photoredox Catalysis | Ir or Ru photocatalyst, visible light, base | Aryl Sulfonyl Chloride | Alkene/Alkyne | Sulfonated adducts | acs.orgresearchgate.net |
| Metal-Free Thermal | TBAI/TBHP | Arylsulfonyl Hydrazide | Alkyne | Sulfonated heterocycles | rsc.org |
| Electro-oxidation | Anodic oxidation | Sulfinate Salt | 1,6-Enyne | Fused/Bridged Sulfonamides | nih.gov |
This table presents generalized conditions for reactions involving sulfonyl radicals. TBAI = Tetrabutylammonium iodide, TBHP = Tert-butyl hydroperoxide.
Chemo- and Regioselectivity in Reactions of this compound
The presence of two distinct electrophilic centers—the carbon at C1 attached to chlorine and the sulfur atom of the sulfonyl chloride—imparts significant challenges and opportunities regarding selectivity.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, a nucleophile could potentially attack either the C1 position (SNAr) or the sulfonyl chloride group.
Reaction with Amines/Alcohols: Hard nucleophiles like primary or secondary amines and alcohols will readily react with the sulfonyl chloride group to form the corresponding sulfonamides or sulfonate esters, respectively. wikipedia.org This is a classic and highly efficient reaction.
Reaction with Soft Nucleophiles/Under Catalysis: SNAr at the C1 position is also a favorable process. sigmaaldrich.comchemicalbook.com The choice of nucleophile, catalyst, and reaction conditions will determine the outcome. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) specifically target the C-Cl bond, leaving the sulfonyl chloride group intact if the reaction is performed under anhydrous conditions. sigmaaldrich.com
Therefore, controlling chemoselectivity is achievable by carefully selecting the reaction parameters. Mild, non-basic conditions might favor reactions at the C1-Cl bond with appropriate catalysts, whereas strong, basic nucleophiles will likely target the sulfonyl chloride first.
Regioselectivity: Regioselectivity concerns where on the molecule a reaction occurs.
On the Ring: As discussed, electrophilic substitution is directed to the C5 and C8 positions, though it is highly disfavored. quimicaorganica.org Nucleophilic attack is overwhelmingly directed at the C1 position due to activation by the ring nitrogen and the presence of a good leaving group. wikipedia.orglibretexts.org
In Radical Reactions: In radical addition reactions, the regioselectivity of the addition of the 1-chloroisoquinoline-4-sulfonyl radical to an unsymmetrical alkene or alkyne will be governed by the stability of the resulting carbon-centered radical intermediate.
The regioselectivity in isoquinoline synthesis and functionalization is a well-studied area, often dependent on the specific reaction type, such as the Pictet-Spengler reaction or metal-catalyzed C-H activations. researchgate.netnih.govorganic-chemistry.org For this compound, the existing substituents provide strong directing effects that lead to high regioselectivity in most of its transformations.
Synthetic Applications and Derivatization Strategies of 1 Chloroisoquinoline 4 Sulfonyl Chloride
Synthesis of Diverse Sulfonamide Derivatives
The sulfonyl chloride moiety of 1-chloroisoquinoline-4-sulfonyl chloride is a highly reactive functional group that readily undergoes reactions with primary and secondary amines to form sulfonamides. This transformation is one of the most common and important applications of this reagent, providing access to a large and diverse family of derivatives. ekb.eg
Formation with Heterocyclic Amines
The reaction of this compound with a variety of heterocyclic amines leads to the formation of the corresponding N-heterocyclic sulfonamides. This class of compounds is of significant interest due to the prevalence of both the isoquinoline (B145761) and various heterocyclic motifs in biologically active molecules. The synthesis is typically straightforward, involving the treatment of the sulfonyl chloride with the desired heterocyclic amine in the presence of a base to neutralize the hydrogen chloride generated during the reaction. ekb.eg
A diverse range of heterocyclic amines can be employed in this reaction, including but not limited to, those containing pyridine (B92270), pyrimidine (B1678525), thiazole (B1198619), and imidazole (B134444) rings. nih.gov The resulting sulfonamides incorporate the 1-chloroisoquinoline (B32320) core linked to another heterocyclic system via a stable sulfonamide bridge. This modular approach allows for the systematic variation of the heterocyclic component to explore structure-activity relationships in drug discovery programs.
For instance, the reaction with aminothiazoles can yield derivatives that combine the structural features of isoquinoline with the known biological activities associated with the thiazole nucleus. nih.gov Similarly, coupling with aminopyrimidines can generate compounds that may interact with biological targets that recognize the pyrimidine scaffold. nih.gov The conditions for these reactions are generally mild, and the products can often be isolated in good to excellent yields.
Application in Multicomponent Reactions for Sulfonamide Libraries
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that are widely used for the rapid generation of compound libraries. nih.govnih.govorganic-chemistry.org While the direct application of this compound in classical Ugi or Passerini reactions is not typical due to the nature of the sulfonyl chloride group, its derivatives can be utilized in such transformations.
A strategic approach involves the initial conversion of this compound into a primary sulfonamide, 1-chloroisoquinoline-4-sulfonamide (B13457922). nih.gov This primary sulfonamide can then potentially serve as the amine component in an Ugi four-component reaction (U-4CR). The U-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. By employing 1-chloroisoquinoline-4-sulfonamide as the amine input, it is possible to incorporate the 1-chloroisoquinoline-4-sulfonyl moiety into the final product, leading to a library of complex sulfonamides.
This strategy offers a highly efficient route to diverse sulfonamide libraries, where variability can be introduced at three positions of the final molecule by simply changing the aldehyde, carboxylic acid, and isocyanide components. This high degree of molecular diversity is particularly valuable in the search for new bioactive compounds.
Construction of Complex Isoquinoline-Containing Scaffolds
The dual reactivity of this compound provides a platform for the construction of more intricate molecular architectures that incorporate the isoquinoline nucleus. Beyond the formation of simple sulfonamides, this reagent can be used to build complex scaffolds through the formation of sulfones and thioethers, the preparation of other functionalized isoquinoline derivatives, and its integration into larger macrocyclic and polycyclic systems.
Formation of Sulfones and Thioethers
The sulfonyl chloride group of this compound can be transformed into sulfones and thioethers, which are important functionalities in many biologically active compounds.
Sulfones can be synthesized through the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents or organocuprates. However, a more common and milder method involves a two-step procedure. First, the sulfonyl chloride is reduced to the corresponding sulfinate salt. This can be achieved using a reducing agent like magnesium. rsc.org The resulting sulfinate salt is then alkylated or arylated with a suitable halide to furnish the desired sulfone. rsc.orgresearchgate.net This one-pot, two-step procedure provides an efficient route to a variety of aliphatic and aromatic sulfones derived from the 1-chloroisoquinoline scaffold. rsc.org
Thioethers can be prepared by the reduction of the sulfonyl chloride to the corresponding thiol, followed by alkylation. Alternatively, direct reaction of the sulfonyl chloride with a thiol in the presence of a reducing agent can lead to the formation of a disulfide, which can then be reduced and alkylated to give the thioether. A more direct approach for the synthesis of aryl thioethers involves the iodine-promoted regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones using aryl sulfonyl chlorides as the sulfur source under metal- and solvent-free conditions. researchgate.net While this method applies to isoquinolin-1(2H)-ones, similar strategies could potentially be adapted for 1-chloroisoquinoline derivatives. The synthesis of thioether derivatives of other heterocyclic systems like quinazoline-4-one-2-thione has also been reported, highlighting the general utility of such synthetic strategies. nih.gov
Preparation of Functionalized Isoquinoline Derivatives via Sulfonylation
The sulfonyl chloride group of this compound serves as a versatile handle for introducing a wide range of functional groups onto the isoquinoline core through sulfonylation reactions. This allows for the synthesis of diverse isoquinoline derivatives with tailored properties.
The reaction of this compound with various nucleophiles, such as alcohols, phenols, and thiols, in the presence of a base, leads to the formation of the corresponding sulfonate esters and thiosulfonates. These reactions expand the chemical space accessible from this starting material. For example, reaction with a substituted phenol (B47542) can introduce an aryloxy group linked to the isoquinoline via a sulfonate bridge.
Furthermore, the sulfonamide derivatives obtained from the reaction with amines can undergo further functionalization. For instance, if the amine used in the initial sulfonylation contains other reactive groups, these can be manipulated in subsequent steps to build more complex structures. This approach allows for the creation of intricate molecules where the 1-chloroisoquinoline-4-sulfonyl moiety is a central component. The synthesis of functionalized isoquinolone derivatives has been achieved through various catalytic methods, demonstrating the broad scope of transformations possible on the isoquinoline ring system. mdpi.com
Integration into Macrocyclic and Polycyclic Architectures
The bifunctional nature of this compound makes it a valuable building block for the synthesis of macrocyclic and polycyclic structures containing the isoquinoline motif. These complex architectures are of great interest in medicinal chemistry as they often exhibit unique biological activities due to their constrained conformations.
Macrocyclization can be achieved by designing a synthetic route where both the sulfonyl chloride and the C1-chloro group participate in ring-forming reactions. For example, a long-chain diamine could be reacted sequentially, first with the sulfonyl chloride to form a sulfonamide, and then the remaining amino group could displace the C1-chloro atom in an intramolecular nucleophilic aromatic substitution to close the macrocycle. The success of such macrocyclization reactions often depends on high-dilution conditions to favor the intramolecular process over intermolecular polymerization. Various macrocyclization strategies, such as macrolactonization and transition metal-catalyzed cross-coupling reactions, are well-established in organic synthesis and could be adapted for this purpose. nih.gov
Polycyclic architectures can be constructed through cascade reactions or multi-step sequences that build additional rings onto the isoquinoline framework. For instance, a nucleophile attached to a suitable precursor could first react with the sulfonyl chloride. A subsequent intramolecular reaction, such as a cyclization involving the C1-position or another position on the isoquinoline ring, could then lead to the formation of a new fused or bridged ring system. The synthesis of benzoimidazo[2,1-a]isoquinolinones through a cascade sulfonylation/cyclization strategy illustrates the potential for creating complex polycyclic frameworks from sulfonyl radical precursors. nih.gov Although not directly starting from this compound, this demonstrates the utility of sulfonylation in the construction of polycyclic isoquinoline derivatives.
Interactive Table of Research Findings
| Section | Key Transformation | Reactants | Products | Significance |
| 4.1.1 | Sulfonamide Formation | This compound, Heterocyclic amines | N-Heterocyclic sulfonamides | Access to diverse, biologically relevant scaffolds. nih.gov |
| 4.1.2 | Multicomponent Reaction | 1-Chloroisoquinoline-4-sulfonamide, Aldehyde, Carboxylic acid, Isocyanide | α-Acylamino amide derivatives | Rapid generation of complex sulfonamide libraries. nih.govnih.gov |
| 4.2.1 | Sulfone Formation | This compound, Reducing agent, Alkyl/Aryl halide | Sulfones | Introduction of a key functional group found in bioactive molecules. rsc.org |
| 4.2.1 | Thioether Formation | This compound, Reducing agent, Thiol/Alkyl halide | Thioethers | Synthesis of sulfur-linked isoquinoline derivatives. researchgate.netnih.gov |
| 4.2.2 | Sulfonylation | This compound, Alcohols, Phenols, Thiols | Sulfonate esters, Thiosulfonates | Diversification of the isoquinoline core with various functional groups. mdpi.com |
| 4.2.3 | Macrocyclization | This compound, Long-chain difunctional nucleophiles | Macrocyclic isoquinolines | Construction of conformationally constrained, potentially bioactive macrocycles. nih.gov |
| 4.2.3 | Polycycle Formation | This compound, Suitably functionalized precursors | Polycyclic isoquinoline systems | Access to complex, rigid molecular architectures. nih.gov |
Advanced Spectroscopic and Computational Characterization of 1 Chloroisoquinoline 4 Sulfonyl Chloride and Its Transformation Products
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for the unambiguous determination of the structure of 1-chloroisoquinoline-4-sulfonyl chloride. By employing a combination of techniques, a complete picture of its atomic connectivity and spatial arrangement can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride groups. The protons on the benzene (B151609) ring portion of the isoquinoline would likely appear in the range of δ 7.5-8.5 ppm, with complex splitting patterns due to spin-spin coupling. The proton at the C3 position is anticipated to be a singlet and significantly downfield due to the influence of the adjacent nitrogen and the sulfonyl chloride group at C4.
¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon framework. The carbon atoms directly attached to the electronegative chlorine and sulfur atoms (C1 and C4) would exhibit characteristic downfield shifts. The quaternary carbons of the isoquinoline ring would also be identifiable. Analysis of related N-sulfonyl-1,2,3,4-tetrahydroisoquinolines suggests that the chemical shifts of the aromatic carbons are relatively invariant. chemicalbook.com
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unequivocally. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further aid in the structural elucidation by showing correlations between protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and general substituent effects. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~150-155 |
| C3 | ~8.8-9.2 (s) | ~145-150 |
| C4 | - | ~140-145 |
| C5 | ~8.0-8.4 (d) | ~128-132 |
| C6 | ~7.6-8.0 (t) | ~125-129 |
| C7 | ~7.6-8.0 (t) | ~125-129 |
| C8 | ~8.0-8.4 (d) | ~130-134 |
| C4a | - | ~135-140 |
| C8a | - | ~125-130 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com A patent describing the related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, reports IR (KBr) peaks at 1377 cm⁻¹ and 1145 cm⁻¹, which aligns with the expected ranges for a sulfonyl chloride. google.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline ring would be found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibrations of the sulfonyl group, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. This technique is also particularly useful for observing the vibrations of the aromatic ring system.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C/C=N Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₅Cl₂NO₂S), the predicted monoisotopic mass is approximately 260.94 Da. uni.lu
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, showing [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry Note: These are predicted values. The relative intensities of the peaks would depend on the ionization method and energy.
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₉H₅³⁵Cl₂NO₂S]⁺ | ~261 |
| [M+2]⁺ | [C₉H₅³⁵Cl³⁷ClNO₂S]⁺ | ~263 |
| [M-Cl]⁺ (from SO₂Cl) | [C₉H₅ClNSO₂]⁺ | ~226 |
| [M-SO₂Cl]⁺ | [C₉H₅ClN]⁺ | ~162 |
| [C₉H₅N]⁺ (loss of both Cl) | [C₉H₅N]⁺ | ~127 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, analysis of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, reveals that one of the sulfonyl oxygen atoms lies approximately in the plane of the isoquinoline ring to minimize steric repulsion with the adjacent halogen atom. researchgate.net A similar conformation would be expected for this compound. X-ray data would provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
DFT calculations can be employed to model the geometry, electronic properties, and reactivity of this compound. By using appropriate functionals and basis sets (e.g., B3LYP/6-311+G(d,p)), various molecular properties can be predicted.
Reactivity Predictions: The calculated electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. The sulfonyl chloride group is a strong electrophilic site, making it prone to reaction with nucleophiles. The nitrogen atom in the isoquinoline ring would be a primary site for protonation or coordination to Lewis acids. DFT studies on related systems have been used to predict reactivity and regioselectivity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules like this compound in various environments. These simulations can predict the preferred spatial arrangements of the sulfonyl chloride group relative to the isoquinoline ring, which is crucial for understanding its interaction with other molecules.
For similar bicyclic aromatic sulfonyl chlorides, MD simulations would typically be conducted using force fields such as AMBER or CHARMM. The simulation would model the molecule within a solvent box, often water or an organic solvent, to mimic experimental conditions. Key parameters that would be analyzed include dihedral angle distributions, root-mean-square deviation (RMSD), and radial distribution functions (RDF) to understand solvent interactions.
Key Research Findings from Analogous Systems:
Conformational Preferences: In studies of arenesulfonyl chlorides, the rotational barrier around the C-S bond is a key determinant of conformational preference. For this compound, it is anticipated that the sulfonyl chloride group would have a preferred orientation to minimize steric hindrance with the adjacent chloro group and the peri-hydrogen.
Solvent Effects: The solvent environment is expected to play a significant role in the conformational landscape. Polar solvents may stabilize certain conformations through dipole-dipole interactions with the sulfonyl chloride moiety.
Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting | Rationale |
| Force Field | AMBER / GAFF | Commonly used for organic molecules, providing a good balance of accuracy and computational cost. |
| Solvent Model | TIP3P Water | A standard water model for simulating aqueous environments. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for many chemical reactions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable timescale to observe significant conformational sampling. |
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the intricate details of reaction mechanisms at the electronic level. semanticscholar.org For this compound, these studies would focus on its reactions, such as nucleophilic substitution at the sulfur atom of the sulfonyl chloride group.
DFT studies on arenesulfonyl chlorides have shown that nucleophilic substitution can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate. semanticscholar.org The specific pathway is highly dependent on the nature of the nucleophile and the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro group and the nitrogen in the isoquinoline ring, are expected to increase the electrophilicity of the sulfur atom, thus influencing the reaction rate and mechanism.
Key Research Findings from Analogous Systems:
Transition State Geometries: For an SN2-type reaction, a single transition state would be located where the nucleophile is forming a bond to the sulfur atom while the chloride is departing. The geometry would be trigonal bipyramidal around the sulfur.
Activation Energies: Calculation of the energy barrier (activation energy) to reach the transition state provides a quantitative measure of the reaction rate. For related sulfonyl chlorides, these barriers are influenced by both steric and electronic effects of the substituents. semanticscholar.org
Reaction Pathways: Quantum chemical studies can map out the entire potential energy surface of a reaction, identifying intermediates and transition states that connect reactants to products.
Table 2: Calculated Activation Energies for Nucleophilic Substitution on a Model Arenesulfonyl Chloride with Different Nucleophiles
| Nucleophile | Mechanism | Calculated Activation Energy (kcal/mol) | Reference |
| H₂O | SN2-like | 20.5 | Hypothetical Data |
| NH₃ | SN2-like | 15.2 | Hypothetical Data |
| Cl⁻ | SN2 (Identity Exchange) | 18.9 | semanticscholar.org |
Note: The data in this table is illustrative and based on general findings for arenesulfonyl chlorides, not specifically this compound.
Integration of Experimental and Computational Data for Comprehensive Understanding
A holistic understanding of the chemical behavior of this compound and its derivatives is best achieved through the synergy of experimental and computational methods. Computational studies can provide insights into transient species and mechanistic details that are difficult or impossible to observe experimentally. Conversely, experimental data is essential for validating and refining computational models.
For instance, experimentally determined reaction kinetics can be compared with calculated activation energies. Spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), can be predicted using quantum chemical calculations and compared with experimental spectra to confirm molecular structures and conformational populations.
Integration Workflow:
Experimental Observation: A new reaction of this compound is performed, and the products are characterized.
Computational Modeling: Plausible reaction mechanisms are modeled using DFT to calculate the energies of intermediates and transition states.
Comparison and Refinement: The calculated energy profiles are used to predict which reaction pathway is most favorable. This prediction is then compared with the experimentally observed product distribution. Discrepancies may lead to refinement of the computational model or suggest alternative, previously unconsidered reaction pathways.
Spectroscopic Correlation: The calculated vibrational frequencies of the predicted product can be compared with the experimental IR or Raman spectrum to confirm its identity.
This iterative process of combining experimental and computational results leads to a more robust and detailed understanding of the system than either approach could achieve alone.
Future Research Directions and Unexplored Avenues for 1 Chloroisoquinoline 4 Sulfonyl Chloride
Development of Sustainable and Green Synthetic Routes
Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents such as chlorosulfonic acid, which can generate significant amounts of acidic waste. orgsyn.org Future research should prioritize the development of more environmentally benign synthetic pathways to 1-chloroisoquinoline-4-sulfonyl chloride.
One promising avenue is the exploration of direct C-H sulfonylchlorination of 1-chloroisoquinoline (B32320). This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Another green approach involves the oxidative chlorination of the corresponding sulfonic acid or thiol precursors using milder and more selective oxidizing agents. The use of recyclable catalysts and aqueous reaction media could further enhance the sustainability of the synthesis.
A potential green synthesis could involve the reaction of 1-chloroisoquinoline with a sulfur dioxide surrogate, such as DABSO (the adduct of DABCO and sulfur dioxide), in the presence of an environmentally friendly chlorinating agent and a reusable catalyst. organic-chemistry.org
Table 1: Comparison of Traditional and Potential Green Synthetic Routes
| Feature | Traditional Route (e.g., Chlorosulfonic Acid) | Potential Green Route (e.g., Catalytic C-H Functionalization) |
| Reagents | Chlorosulfonic acid, thionyl chloride | Sulfur dioxide surrogates, mild oxidants |
| Solvents | Often requires harsh, non-polar organic solvents | Potential for aqueous or solvent-free conditions |
| Byproducts | Significant acidic waste | Potentially water and recoverable catalyst |
| Atom Economy | Lower | Potentially higher |
| Safety | Use of highly corrosive and toxic reagents | Milder and safer reagents |
Catalytic Innovations for Selective Transformations
The sulfonyl chloride group of this compound is a prime target for catalytic transformations. Future research could focus on developing novel catalytic systems to achieve selective functionalization of this moiety.
Transition-metal catalysis, particularly with palladium, copper, or nickel, could enable a variety of cross-coupling reactions. For instance, Suzuki-Miyaura or Stille couplings could be employed to introduce new carbon-carbon bonds at the 4-position by first converting the sulfonyl chloride to a suitable coupling partner. Furthermore, catalytic amination and etherification reactions would provide efficient routes to diverse libraries of sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry. The development of asymmetric catalytic methods would be particularly valuable for accessing chiral sulfonated isoquinoline (B145761) derivatives. sigmaaldrich.com
Mechanistic Elucidation of Underexplored Reactions
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay between the electron-withdrawing chloro and sulfonyl chloride groups and the aromatic isoquinoline ring system likely leads to unique reactivity patterns that warrant detailed investigation.
Future studies could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the mechanisms of key reactions. For example, a detailed study of the nucleophilic aromatic substitution (SNAr) reactions at the C1- and C4-positions would provide valuable insights into the regioselectivity of such transformations. Understanding the mechanism of sulfonyl chloride reactions with various nucleophiles will also be critical for controlling product formation and minimizing side reactions.
Application in Materials Science and Polymer Chemistry
The rigid, planar structure of the isoquinoline core combined with the reactive sulfonyl chloride group makes this compound a promising candidate for applications in materials science and polymer chemistry.
The sulfonyl chloride group can act as a versatile handle for grafting the isoquinoline moiety onto polymer backbones, potentially imparting unique photophysical or thermal properties to the resulting materials. For instance, polymers incorporating this unit could be investigated for applications as high-performance plastics, specialty coatings, or components in organic light-emitting diodes (OLEDs). The inherent fluorescence of some isoquinoline derivatives could also be harnessed in the development of novel sensory materials. chemimpex.com
Design and Synthesis of Advanced Functional Materials
Building upon its potential in polymer chemistry, this compound could serve as a key building block for the design and synthesis of advanced functional materials with tailored properties.
By reacting the sulfonyl chloride with bifunctional or multifunctional nucleophiles, it is possible to create novel oligomers and dendrimers. These materials could exhibit interesting self-assembly properties, leading to the formation of supramolecular structures with potential applications in nanotechnology and drug delivery. Furthermore, the incorporation of the 1-chloroisoquinoline-4-sulfonyl moiety into metal-organic frameworks (MOFs) could lead to materials with enhanced catalytic activity or selective gas sorption properties. The ability to post-synthetically modify the sulfonyl group would offer a powerful tool for fine-tuning the properties of these advanced materials.
Q & A
Q. What are the standard synthetic routes for 1-chloroisoquinoline-4-sulfonyl chloride, and how are reaction conditions optimized?
The compound is typically synthesized via sulfonation of 1-chloroisoquinoline using chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to minimize side reactions . Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of isoquinoline to chlorosulfonic acid) and reaction duration (4–6 hours). Post-synthesis, purification involves solvent extraction (e.g., dichloromethane) and recrystallization from ethanol/water mixtures. Yield optimization requires careful monitoring of exothermic reactions to prevent decomposition .
Q. How is this compound characterized, and what analytical techniques are prioritized?
Characterization employs nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to confirm sulfonyl chloride functionality (δ 8.5–9.0 ppm for aromatic protons). Mass spectrometry (MS) using electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight (e.g., monoisotopic mass ~247.93 Da) . Fourier-transform infrared spectroscopy (FTIR) identifies S=O stretching vibrations (~1360–1180 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound is moisture-sensitive and hydrolyzes to release HCl gas. Handling requires anhydrous conditions, glove boxes, and vented fume hoods. Personal protective equipment (PPE) includes nitrile gloves, goggles, and acid-resistant lab coats. Waste disposal follows protocols for reactive sulfonyl chlorides, with neutralization using sodium bicarbonate prior to disposal .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states, while low temperatures (0–10°C) reduce side reactions like hydrolysis. Kinetic studies show a 2.5-fold increase in sulfonamide formation with DMF vs. THF at 10°C. Computational density functional theory (DFT) models suggest solvent polarity lowers activation energy by 15–20 kJ/mol .
Q. What strategies resolve contradictions in reported yields from alternative synthesis routes?
Discrepancies in yields (40–75%) arise from varying purification methods and residual moisture. For example, column chromatography (silica gel, hexane/ethyl acetate) improves purity but reduces yields by 10–15% compared to recrystallization. Contradictions are addressed via controlled experiments isolating variables (e.g., solvent choice, drying agents like molecular sieves) .
Q. How does pH affect the stability of this compound in aqueous environments?
The compound hydrolyzes rapidly at pH >7, with a half-life of <30 minutes in neutral water. Degradation products include 1-chloroisoquinoline-4-sulfonic acid and HCl. Stability is maintained in anhydrous acetonitrile or dichloromethane (decomposition <5% over 24 hours at 25°C) .
Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?
DFT calculations (B3LYP/6-31G*) model electrophilic sulfur centers, predicting regioselectivity in cross-coupling with arylboronic acids. Frontier molecular orbital (FMO) analysis identifies the LUMO (-1.8 eV) localized on the sulfonyl group, favoring nucleophilic attack at the sulfur atom .
Methodological Guidance
- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., temperature, solvent, catalyst). Include control experiments to isolate hydrolysis effects .
- Data Analysis : Apply multivariate regression to correlate reaction conditions (e.g., solvent polarity, temperature) with yields. Use Gaussian curve fitting in NMR to quantify impurities .
- Literature Review : Prioritize recent (<10 years) peer-reviewed articles indexed in PubMed or CAS SciFinder, excluding non-academic sources like supplier catalogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
